

Application Note: High-Purity Synthesis of Desfluoro Prasugrel & Key Intermediates

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Compound of Interest

Compound Name: 2-Chloro-1-cyclopropyl-2-phenylethan-1-one

CAS No.: 1535994-87-6

Cat. No.: B2939348

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Executive Summary & Strategic Rationale

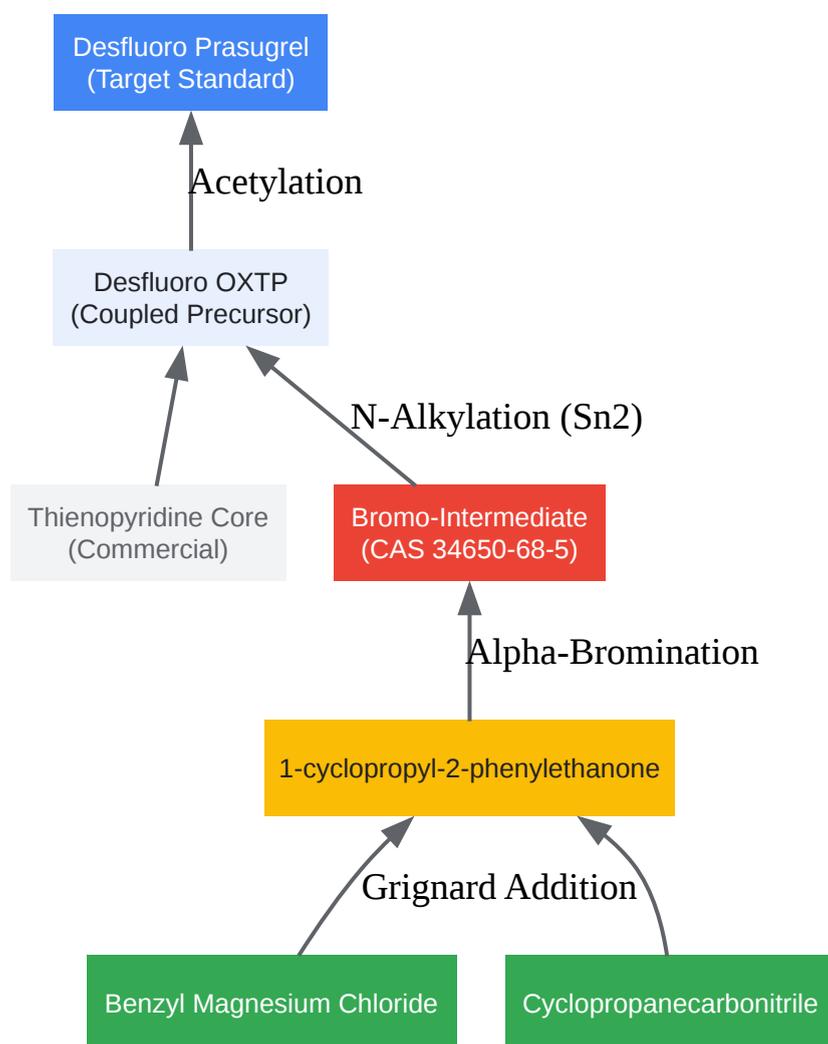
Desfluoro Prasugrel is a critical process-related impurity in the manufacturing of Prasugrel (an antiplatelet agent). It arises primarily from the presence of non-fluorinated precursors (e.g., phenylacetic acid or benzaldehyde) in the starting materials.

Synthesizing this molecule requires a divergent strategy from the parent API.^[1] While Prasugrel utilizes 2-fluorobenzyl precursors, the desfluoro analog requires the construction of the 2-bromo-1-cyclopropyl-2-phenylethanone backbone. This protocol focuses on the Grignard-mediated construction of the ketone followed by regioselective radical bromination, ensuring high purity (>98%) for use as a reference standard.

Retrosynthetic Analysis

The synthesis is broken down into three critical phases:

- **Backbone Construction:** Formation of the ketone via Grignard addition to a nitrile.
- **Activation:** Regioselective alpha-bromination.
- **Coupling & Functionalization:** N-alkylation of the thienopyridine core followed by acetylation.



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Figure 1: Retrosynthetic pathway for Desfluoro Prasugrel, highlighting the convergence of the phenyl-cyclopropyl fragment and the thienopyridine core.

Safety & Handling Protocols

- Grignard Reagents: Highly reactive with moisture. All glassware must be flame-dried and purged with Argon/Nitrogen.
- Bromine/NBS: Toxic and lachrymatory. Handle in a functioning fume hood.
- Thienopyridine Core: Potential sensitizer. Avoid inhalation of dust.
- Solvents: Anhydrous THF and Acetonitrile are required for yield optimization.

Detailed Experimental Protocols

Phase A: Synthesis of 1-cyclopropyl-2-phenylethanone

Objective: Construct the carbon skeleton lacking the fluorine atom. Mechanism: Nucleophilic addition of benzyl Grignard to cyclopropyl nitrile, followed by acidic hydrolysis of the imine intermediate.

Reagents Table:

Reagent	MW (g/mol)	Equiv.	Mass/Vol	Role
Cyclopropane carbonitrile	67.09	1.0	10.0 g	Starting Material
Benzylmagnesium chloride (2M in THF)	148.9	1.2	90 mL	Nucleophile
THF (Anhydrous)	72.11	-	100 mL	Solvent

| HCl (2N) | 36.46 | Excess | 150 mL | Hydrolysis Agent |

Protocol:

- Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet. Flame dry and cool under nitrogen.
- Charging: Add Cyclopropanecarbonitrile (10.0 g) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.
- Addition: Transfer Benzylmagnesium chloride (2M solution) to the dropping funnel. Add dropwise over 45 minutes, maintaining internal temperature <10°C.
 - Critical Control Point: Exothermic reaction. Rapid addition leads to dimerization byproducts.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1) for consumption of nitrile.

- Hydrolysis: Cool back to 0°C. Cautiously quench with 2N HCl (150 mL). The mixture will be biphasic.
- Reflux: Heat the biphasic mixture to reflux (65°C) for 2 hours to hydrolyze the intermediate imine salt into the ketone.
- Workup: Cool to RT. Separate layers. Extract aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification: Distillation under reduced pressure or silica gel chromatography (Hexane:EtOAc 95:5) yields the ketone as a pale yellow oil.^[2]

Phase B: Synthesis of 2-bromo-1-cyclopropyl-2-phenylethanone (The Intermediate)

Objective: Introduce the leaving group for the coupling step. Mechanism: Radical or electrophilic alpha-bromination. NBS is preferred over elemental bromine for better regioselectivity and handling.

Reagents Table:

Reagent	MW	Equiv.	Mass	Role
1-cyclopropyl-2-phenylethanone	160.21	1.0	10.0 g	Substrate
N-Bromosuccinimide (NBS)	177.98	1.05	11.6 g	Brominating Agent
p-Toluenesulfonic acid (pTSA)	172.20	0.1	1.0 g	Catalyst

| Acetonitrile | 41.05 | - | 100 mL | Solvent |

Protocol:

- Dissolution: In a 250 mL flask, dissolve the ketone (10.0 g) in Acetonitrile (100 mL).
- Activation: Add pTSA (1.0 g). Stir at RT for 15 minutes to enolize the ketone.
- Bromination: Add NBS (11.6 g) portion-wise over 30 minutes.
 - Note: The reaction is slightly exothermic.
- Monitoring: Stir at RT for 2–4 hours. Monitor HPLC/TLC for the disappearance of the ketone.
 - Target: >95% conversion.[3][4] Avoid over-bromination (dibromo impurity).
- Workup: Dilute with water (200 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).
- Washing: Wash combined DCM layers with saturated NaHCO₃ (to remove succinimide and acid) and Brine.
- Isolation: Dry over MgSO₄ and concentrate. The product is a labile oil/solid that darkens on standing. Use immediately in Phase C.

Phase C: Coupling & Acetylation (Desfluoro Prasugrel)

Objective: Convergent synthesis of the final reference standard.

Reagents Table:

Reagent	Equiv.	Role
Thienopyridine Core (HCl salt)*	1.0	Nucleophile
Bromo-Intermediate (Phase B)	1.1	Electrophile
Potassium Carbonate (K ₂ CO ₃)	2.5	Base
Acetic Anhydride	2.0	Acetylating Agent
DMAP	0.1	Catalyst

| DMF | - | Solvent |

*Core = 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride[5]

Protocol:

- N-Alkylation (Coupling):
 - Suspend Thienopyridine Core (5.0 g) and K_2CO_3 (9.0 g) in DMF (50 mL) at 0°C.
 - Add Bromo-Intermediate (Phase B product, dissolved in 10 mL DMF) dropwise.
 - Stir at 0–5°C for 4 hours.
 - Checkpoint: HPLC should show formation of the "Desfluoro OXTP" intermediate.
- Acetylation (One-Pot):
 - To the same reaction vessel (do not isolate), add DMAP (0.3 g).
 - Add Acetic Anhydride (5.3 g) dropwise at 0°C.
 - Allow to warm to RT and stir for 2 hours.
- Quench & Isolation:
 - Pour reaction mixture into ice-water (300 mL). Stir vigorously for 30 minutes.
 - The product may precipitate as a solid. If so, filter and wash with water.
 - If oil forms: Extract with Ethyl Acetate, wash with water (5x to remove DMF), dry, and concentrate.
- Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane:Acetone gradient) to obtain Desfluoro Prasugrel as an off-white solid.

Analytical Validation[6]

- HPLC Purity: >98.0% (Area %).[3]

- ¹H NMR (DMSO-d₆): Distinctive absence of the fluorine coupling in the aromatic region (multiplet at 7.30–7.45 ppm corresponding to unsubstituted phenyl).
- Mass Spec: [M+H]⁺ = 356.1 (Desfluoro OXTP) -> Final Product [M+H]⁺ = 398.5 (approx).

References

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